REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6]C(C)=[CH:4][CH:3]=1.[C:9]([OH:12])(=[O:11])[CH3:10]>O.O.O.O.C([O-])(=O)C.[Co+2].C([O-])(=O)C.[Br-].[Na+].C([O-])(=O)C.[Na+].O>[Br:1][C:2]1[CH:7]=[CH:6][C:10]([C:9]([OH:12])=[O:11])=[CH:4][CH:3]=1 |f:2.3.4.5.6.7.8,9.10,11.12|
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
700 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 292.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6]C(C)=[CH:4][CH:3]=1.[C:9]([OH:12])(=[O:11])[CH3:10]>O.O.O.O.C([O-])(=O)C.[Co+2].C([O-])(=O)C.[Br-].[Na+].C([O-])(=O)C.[Na+].O>[Br:1][C:2]1[CH:7]=[CH:6][C:10]([C:9]([OH:12])=[O:11])=[CH:4][CH:3]=1 |f:2.3.4.5.6.7.8,9.10,11.12|
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
700 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 292.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |